molecular formula C₁₀H₁₃N₅O₅ B022167 5-Aza-7-deaza Guanosine CAS No. 67410-65-5

5-Aza-7-deaza Guanosine

Cat. No.: B022167
CAS No.: 67410-65-5
M. Wt: 283.24 g/mol
InChI Key: ZQUTYCUKRGSIGL-AXMZGBSTSA-N
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Description

2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]-1,3,5-triazine core fused with a ribofuranosyl moiety. The presence of both amino and ribofuranosyl groups contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 5-Aza-7-deaza Guanosine are the bacterial queuosine tRNA modification pathway and the dpd gene cluster . These targets are part of the elaborate Dpd restriction–modification system present in diverse bacteria .

Mode of Action

The compound interacts with its targets through a unique mechanism. The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0) . An unexpected atpase activity in dpdb is necessary for the insertion of preq 0 into dna . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .

Biochemical Pathways

The compound affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The DpdC protein functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Result of Action

The result of the compound’s action is the modification of DNA. Specifically, DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Subsequently, DpdC converts preQ 0 -modified DNA to ADG-modified DNA .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s excited state dynamics and electronic relaxation pathways can be affected by the solvent environment . In a study, the excited state dynamics of 7-deazaguanosine were investigated in aqueous solution and in a mixture of methanol and water .

Biochemical Analysis

Biochemical Properties

5-Aza-7-deaza Guanosine has unique biochemical properties. Unlike guanosine, this molecule cannot form Hoogsteen base pairs and the Watson–Crick proton donor site N3—H becomes a proton-acceptor site . This causes changes in nucleobase recognition in nucleic acids and has been used to construct stable ‘all-purine’ DNA .

Cellular Effects

The cellular effects of this compound are largely due to its unique biochemical properties. The substitution of a single nitrogen atom for a methine (C–H) group at position seven of the guanine moiety stabilizes the 1 ππ * L b and L a states and alters the topology of their potential energy surfaces in such a way that the relaxation dynamics in 7-deazaguanosine are slowed down compared to those in guanosine 5′-monophosphate .

Molecular Mechanism

The molecular mechanism of this compound involves significant charge transfer from the π-orbitals of the purine chromophore to the sugar-phosphate and/or the amino groups . This leads to changes in the excited state dynamics and electronic relaxation pathways of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the 7-deaza-7-modified tGTP molecules are viable substrates for enzymatic TNA synthesis . Over time, these molecules can be incorporated into the TNA synthesis process .

Metabolic Pathways

This compound is involved in the bacterial queuosine tRNA modification pathway . It is a product of the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-1,3,5-triazine with ribofuranosyl derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and automated systems to enhance yield and purity. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]-1,3,5-triazines and their ribofuranosyl derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is unique due to its specific combination of an imidazo[1,2-a]-1,3,5-triazine core and a ribofuranosyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUTYCUKRGSIGL-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67410-65-5
Record name 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67410-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aza-7-deaza Guanosine
Reactant of Route 2
5-Aza-7-deaza Guanosine
Reactant of Route 3
5-Aza-7-deaza Guanosine
Reactant of Route 4
5-Aza-7-deaza Guanosine
Reactant of Route 5
5-Aza-7-deaza Guanosine
Reactant of Route 6
5-Aza-7-deaza Guanosine

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